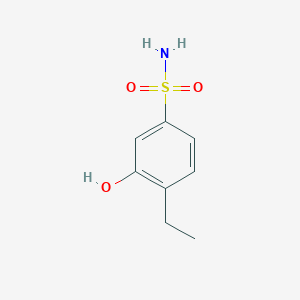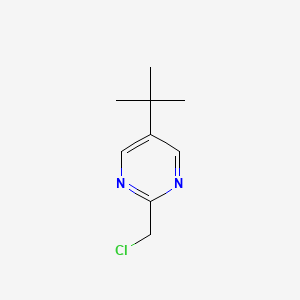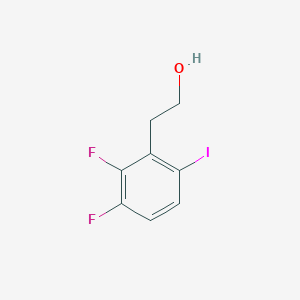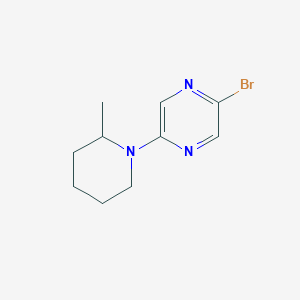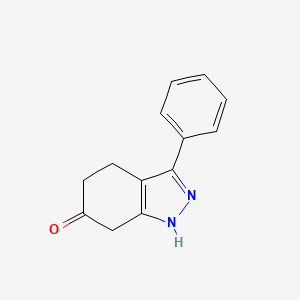
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(3-methoxyphenyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Amines derived from the reduction of the carbamate group.
Aplicaciones Científicas De Investigación
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interactions of carbamate derivatives with enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenyl group play crucial roles in binding to these targets, while the carbamate group can undergo hydrolysis to release active amines. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparación Con Compuestos Similares
Tert-butyl 3-bromo-1-(4-methoxyphenyl)propylcarbamate: Similar structure but with the methoxy group at the para position.
Tert-butyl 3-chloro-1-(3-methoxyphenyl)propylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 3-bromo-1-(3-hydroxyphenyl)propylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group also adds steric hindrance, affecting its overall chemical behavior.
Propiedades
Fórmula molecular |
C15H22BrNO3 |
|---|---|
Peso molecular |
344.24 g/mol |
Nombre IUPAC |
tert-butyl N-[3-bromo-1-(3-methoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-13(8-9-16)11-6-5-7-12(10-11)19-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,18) |
Clave InChI |
LCXBAOYOLIFLEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)

